[4-(Pyridin-3-ylmethoxy)phenyl]methanamine
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Overview
Description
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to a phenylmethanamine group via a methoxy linker. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyridin-3-ylmethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-pyridinemethanol in the presence of a base to form the intermediate 4-(pyridin-3-ylmethoxy)benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [4-(Pyridin-3-ylmethoxy)phenyl]methanol. Finally, the methanol derivative is converted to the desired methanamine through a reductive amination process using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include substituted phenylmethanamine derivatives, pyridine-based compounds, and various functionalized aromatic compounds .
Scientific Research Applications
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Pyridin-3-ylmethoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [4-(Pyridin-2-ylmethoxy)phenyl]methanamine
- [4-(Pyridin-4-ylmethoxy)phenyl]methanamine
- [4-(Pyridin-3-ylmethoxy)phenyl]ethanamine
Uniqueness
[4-(Pyridin-3-ylmethoxy)phenyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the methoxy linker play a crucial role in its reactivity and interaction with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-11-3-5-13(6-4-11)16-10-12-2-1-7-15-9-12/h1-7,9H,8,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSSIZCHMUGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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